24-epi-Castasterone-d3
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Overview
Description
24-epi-Castasterone-d3 is an isotopic analog of 24-epi-Castasterone, which is a metabolite of Castasterone. Brassinosteroids, including this compound, are a class of polyhydroxylated plant hormones that share structural similarities with animal steroids. These compounds play crucial roles in regulating plant growth and development, and they are active even at very low concentrations .
Preparation Methods
The synthesis of brassinosteroids, including 24-epi-Castasterone-d3, involves complex chemical processes. The first syntheses of brassinosteroids were described shortly after their isolation and structural determination. The synthetic routes typically involve multiple steps, including hydroxylation and oxidation reactions . Industrial production methods for brassinosteroids often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .
Chemical Reactions Analysis
24-epi-Castasterone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
24-epi-Castasterone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolism of brassinosteroids. In biology, it helps researchers understand the role of brassinosteroids in plant growth and development. In medicine, brassinosteroids have shown potential antiproliferative, anticancer, antiangiogenic, antiviral, and antibacterial properties, making them promising candidates for developing new drugs .
Mechanism of Action
The mechanism of action of 24-epi-Castasterone-d3 involves its interaction with specific receptor kinases on the cell surface, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade, leading to the regulation of target genes. This process involves the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins, allowing BES1/BZR1 to enter the nucleus and regulate gene expression .
Comparison with Similar Compounds
24-epi-Castasterone-d3 is similar to other brassinosteroids such as 24-epibrassinolide and 28-norcastasterone. it is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. Other similar compounds include brassinolide, castasterone, and teasterone .
Properties
Molecular Formula |
C28H48O5 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1/i1D3/t14?,15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28- |
InChI Key |
VYUIKSFYFRVQLF-BIDFQXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
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